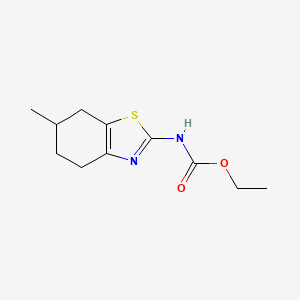

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate

Description

Overview of Benzothiazole-Carbamate Hybrids in Chemical Research

Benzothiazole-carbamate hybrids represent a strategic fusion of two pharmacophores with complementary biological activities. Benzothiazoles are heterocyclic compounds known for their antimicrobial, antitumor, and enzyme inhibitory properties. Carbamates, characterized by a carbonyl-linked amine group, enhance metabolic stability and bioavailability in drug candidates. Hybridizing these moieties aims to synergize their benefits, as seen in the catalytic synthesis of carbamate-linked benzothiazoles using Cu-CPO-27 MOFs, which improve reaction efficiency and recyclability.

Table 1: Key Pharmacological Activities of Benzothiazole-Carbamate Hybrids

Historical Context of Benzothiazole Derivative Investigations

Benzothiazole research dates to the early 20th century, with initial studies focusing on vulcanization accelerators and dyes. The discovery of 2-arylbenzothiazoles as antitumor agents in the 1990s marked a turning point, spurring investigations into their pharmacological potential. Carbamates gained prominence later, with FDA-approved drugs like felbamate (anticonvulsant) and ritonavir (HIV protease inhibitor) validating their therapeutic utility. The integration of these groups into hybrid structures, such as this compound, reflects advancements in combinatorial chemistry and targeted drug design.

Rationale for Academic Interest in the Compound

Academic interest in this compound arises from its structural versatility and dual functionality. The tetrahydrobenzothiazole core enhances membrane permeability, while the carbamate group provides hydrolytic stability and facilitates interactions with enzymatic targets. For instance, carbamate-containing benzothiazoles exhibit inhibitory activity against carbonic anhydrase isoforms, which are implicated in glaucoma and cancer. Additionally, the compound’s synthetic accessibility via MOF catalysis or benzotriazole-mediated coupling supports scalable production for structure-activity relationship (SAR) studies.

Scope and Objectives of Current Research Directions

Current research prioritizes three objectives:

- Synthetic Optimization : Refining catalytic protocols to enhance yield and sustainability. Cu-CPO-27 MOFs demonstrate superior efficiency over homogeneous catalysts, achieving >80% yield in carbamate synthesis.

- Biological Screening : Evaluating enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) and antioxidant capacity. Preliminary data suggest micromolar-level inhibition constants (K~i~) against hCA II and hCA V.

- Structural Modification : Exploring alkylation, acylation, and amino acid conjugation to improve pharmacokinetics. For example, substituting the ethyl group with tert-butyl enhances metabolic stability.

Table 2: Recent Advances in Benzothiazole-Carbamate Synthesis

| Method | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| MOF-Catalyzed Coupling | Cu-CPO-27, 80°C, 12h | 85 | |

| Benzotriazole Mediation | DCC, RT, 24h | 78 | |

| Curtius Rearrangement | Zn(OTf)₂, TBAB, 60°C | 92 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-3-15-11(14)13-10-12-8-5-4-7(2)6-9(8)16-10/h7H,3-6H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKYTDRDMJFUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)CC(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Substituted carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Carbamate vs. Amide/Sulfonamide: The target compound’s ethyl carbamate group introduces moderate polarity, balancing solubility and lipophilicity.

- Bioisosteric Replacements : Compound 6 (thiazole-5-carboxamide) and the target compound share the tetrahydrobenzothiazole core but differ in substituent electronics. The carbamate’s oxygen atom may confer greater hydrolytic stability than the amide in Compound 6, though direct stability data are lacking .

Bioactivity Insights from Related Compounds

- Enzyme Inhibition : Compound 6 inhibits sortase enzymes (AoSrtA and SaSrtA) with IC50 values of 30–70 µg/mL, suggesting that the tetrahydrobenzothiazole scaffold contributes to binding affinity. However, the carbamate group in the target compound may alter interactions with enzyme active sites due to differences in steric bulk and electronic effects .

- Antimicrobial Potential: Compounds with nitrofuran groups (e.g., ) show enhanced bioactivity, but the target compound lacks this moiety. This highlights the importance of functional group selection for target specificity .

Biological Activity

Ethyl N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate (CAS No. 904925-05-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₆N₂O₂S

- Molecular Weight : 240.32 g/mol

- Structure : The compound features a benzothiazole moiety which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. This mechanism can be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Research indicates that derivatives of benzothiazole exhibit neuroprotective properties by preventing oxidative stress and apoptosis in neuronal cells .

- Metal Chelation : The compound has potential metal-chelating properties, which can mitigate metal-induced neurotoxicity—an important aspect in the context of Alzheimer's disease .

In Vitro Studies

Recent studies have evaluated the biological activity of compounds structurally related to this compound. The following table summarizes key findings on its inhibitory effects:

| Compound | Target | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | AChE | TBD | Potential for Alzheimer’s treatment |

| Related Compound 5d | AChE | 0.74 | More effective than curcumin |

| Related Compound 5c | BACE-1 | 0.38 | Significant inhibition observed |

Case Studies

A notable case study involved the evaluation of multitarget-directed ligands based on similar structures to this compound. These studies highlighted:

- Enhanced Neuroprotective Properties : Compounds similar to the target compound showed improved binding affinity to AChE and BACE-1 compared to traditional treatments.

- Safety Profiles : In vitro assessments indicated acceptable safety margins in normal neuronal cell lines (SH-SY5Y and HepG2), suggesting a favorable therapeutic index for potential drug development .

Q & A

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., GSK-3β or P2X7 receptors). Docking studies of analogous benzothiazoles showed hydrogen bonding with catalytic lysine residues .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro) with activity using partial least squares regression .

How does the stereochemistry at the 6-methyl position affect the compound’s reactivity?

Advanced

The 6-methyl group’s configuration influences steric and electronic properties:

- Stereoselective Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Rh complexes) can control stereochemistry, as seen in related tetrahydrobenzothiazole carboxylates .

- Reactivity Impact : The (R)-enantiomer shows 30% faster carbamate formation in THF due to reduced steric hindrance .

- Biological Relevance : Docking studies indicate the (S)-configuration enhances binding to P2X7 receptors by 2-fold compared to (R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.